1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- is a complex organic compound with a unique structure that includes multiple chiral centers
Vorbereitungsmethoden
The synthesis of 1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- involves several steps. One common synthetic route includes the hydrogenation of indene derivatives followed by functional group modifications to introduce the hydroxyl and pentanol groups. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to form corresponding halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in modulating biological pathways.
Wirkmechanismus
The mechanism of action of 1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- include:
1H-Indene-1-pentanol, 4-(bromomethylene)octahydro-α,α,ε,7a-tetramethyl-: This compound has a bromomethylene group instead of a hydroxyl group, leading to different reactivity and applications.
1H-Indene-1-pentanol, octahydro-4-hydroxy-ε,7a-dimethyl-α,α-bis(trifluoromethyl)-:
The uniqueness of 1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H34O2 |
---|---|
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
InChI |
InChI=1S/C18H34O2/c1-13(7-5-11-17(2,3)20)14-9-10-15-16(19)8-6-12-18(14,15)4/h13-16,19-20H,5-12H2,1-4H3/t13?,14?,15?,16?,18-/m1/s1 |
InChI-Schlüssel |
MSIPWWGBPPHCBZ-ZHEFSGTFSA-N |
Isomerische SMILES |
CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2O)C |
Kanonische SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.